1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from commercially available materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, demonstrating the synthetic utility of tert-butyl groups in chiral auxiliary and dipeptide synthesis . These examples highlight the versatility of tert-butyl carboxylates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl-containing compounds is often elucidated using spectroscopic methods and X-ray crystallography. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . The crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was also determined by X-ray single crystal diffraction, and its molecular electrostatic potential and frontier molecular orbitals were studied by DFT . These studies provide insights into the three-dimensional arrangement of atoms in the molecule and its electronic properties.
Chemical Reactions Analysis
Tert-butyl carboxylates can undergo a variety of chemical reactions. For example, the reaction of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions led to unexpected products, demonstrating the reactivity of tert-butyl-containing compounds . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are indicative of the rich chemistry associated with tert-butyl carboxylates.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylates are often determined by their functional groups and molecular structure. Gas-liquid chromatography and mass spectral analysis of carboxylates as their tert.-butyldimethylsilyl derivatives have been described, allowing for the separation and quantitation of various carboxylates . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and electronic structure of these compounds . These analyses are crucial for understanding the behavior of tert-butyl carboxylates under different conditions.
Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application: The compound “1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate” is used in the synthesis of various organic compounds .
- Method of Application: The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes: The synthesized compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Scientific Field: Organic Chemistry
- Application: The compound “1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate” is used in the synthesis of various organic compounds .
- Method of Application: The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
- Results or Outcomes: The synthesized compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Scientific Field: Organic Chemistry
- Application: The compound “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Method of Application: These compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine and antidepressive activities .
- Results or Outcomes: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Safety And Hazards
The compound has been classified with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOJCPKOOGIRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403277 | |
Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
CAS RN |
141642-82-2 | |
Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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